Oxazolo[4,5-c]quinoline-2-thiol
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Overview
Description
Oxazolo[4,5-c]quinoline-2-thiol is a heterocyclic compound that features a fused ring system comprising an oxazole ring and a quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[4,5-c]quinoline-2-thiol can be achieved through various methods. One common approach involves the reaction of 3-amino-4-hydroxyquinolines with chiral isothiocyanates derived from 1-amino-7-hydroxynaphthalenes . This method typically involves a thiourea formation followed by a carbodiimide cyclization sequence . Another method involves the direct functionalization of the C-4 position of oxazoles using a modified Pictet-Spengler method with Cu(TFA)2 as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs. specific industrial methods are not widely documented in the literature.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[4,5-c]quinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: The compound can undergo substitution reactions at various positions on the quinoline or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or oxazole rings.
Scientific Research Applications
Oxazolo[4,5-c]quinoline-2-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of oxazolo[4,5-c]quinoline-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Oxazolo[4,5-c]quinoline-2-thiol can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share the oxazole ring structure and exhibit similar biological activities.
Quinoline derivatives: Compounds with a quinoline ring system also show a range of biological activities and are used in medicinal chemistry.
Thiazoloquinoline derivatives: These compounds have a similar fused ring system and exhibit comparable chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it a valuable target for research and development in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H6N2OS |
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Molecular Weight |
202.23 g/mol |
IUPAC Name |
3H-[1,3]oxazolo[4,5-c]quinoline-2-thione |
InChI |
InChI=1S/C10H6N2OS/c14-10-12-8-5-11-7-4-2-1-3-6(7)9(8)13-10/h1-5H,(H,12,14) |
InChI Key |
RGDINSUSDKZINJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)NC(=S)O3 |
Origin of Product |
United States |
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